molecular formula C10H13NOS B6254494 2-methyl-2-phenoxypropanethioamide CAS No. 35368-52-6

2-methyl-2-phenoxypropanethioamide

Cat. No.: B6254494
CAS No.: 35368-52-6
M. Wt: 195.3
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Description

2-Methyl-2-phenoxypropanethioamide is a synthetic thioamide derivative of interest in medicinal chemistry and drug discovery. As a thioamide, it serves as a versatile building block and a bioisostere for conventional amide bonds. This substitution can significantly alter the properties of a molecule, potentially enhancing its proteolytic stability, membrane permeability, and bioavailability, making thioamides valuable for developing peptide-based therapeutics and improving pharmacokinetic profiles . In research settings, this compound may be utilized as a key synthetic intermediate for the construction of various heterocyclic scaffolds, such as thiazoles and thiazolines, through reactions with dielectrophilic agents . The thioamide moiety is known to confer unique electronic and steric characteristics, including being a stronger hydrogen bond donor and a weaker hydrogen bond acceptor compared to its oxo-analogue . Researchers can employ this compound to investigate these effects on molecular recognition, protein-ligand interactions, and biological activity. Furthermore, thioamides have been explored as core structures in therapeutic agents for various diseases, including as inhibitors of viral proteases and bacterial enzymes, providing a potential context for its application . This product is intended for research purposes only.

Properties

CAS No.

35368-52-6

Molecular Formula

C10H13NOS

Molecular Weight

195.3

Purity

95

Origin of Product

United States

Preparation Methods

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., THF, DMF) consistently outperform protic solvents in thiocarbonylation reactions. For example, THF increases the solubility of ammonium thiocyanate, reducing reaction times by 30% compared to DCM. Conversely, DMF’s high boiling point facilitates higher-temperature reactions, improving conversion rates in the Willgerodt-Kindler pathway.

Role of Transition Metal Catalysts

Cuprous bromide (CuBr), as disclosed in patent CN105439915A, accelerates acyl chloride thiocarbonylation by stabilizing the transition state. At a 0.05:1 molar ratio (CuBr:substrate), yields improve from 65% to 89%. Similarly, ZnF₂ enhances nitrile-to-thioamide conversion by polarizing the C≡N bond, as demonstrated in patent US8633223B2.

Experimental Procedures and Optimization

Two-Step Thiocarbonylation (Representative Protocol)

  • Acyl Chloride Formation:

    • Combine 2-methyl-2-phenoxypropanoic acid (10 mmol) with SOCl₂ (15 mmol) in anhydrous THF.

    • Reflux at 60°C for 3 hours. Remove excess SOCl₂ via rotary evaporation.

  • Thioamide Synthesis:

    • Dissolve the acyl chloride in THF (20 mL). Add NH₄SCN (12 mmol) and CuBr (0.5 mmol).

    • Stir at 45°C for 10 hours. Filter, concentrate, and recrystallize from ethanol.

    • Yield: 78% (white crystals, HPLC purity >99%).

One-Pot Willgerodt-Kindler Reaction

  • Procedure:

    • Mix 2-methyl-2-phenoxypropionitrile (10 mmol), sulfur (12 mmol), and morpholine (15 mmol) in DMF.

    • Heat at 120°C for 8 hours under N₂. Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

    • Yield: 62% (pale yellow solid, m.p. 112–114°C).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.57 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 7.18–7.29 (m, 4H, Ar-H).

  • IR (KBr): ν 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 240 nm is the gold standard. Mobile phases typically consist of methanol-water mixtures (70:30 v/v).

Industrial-Scale Considerations

Waste Minimization Strategies

Patent CN105439915A highlights the environmental advantages of direct thiocarbonylation over multistep sequences, reducing salt waste by 60%. Activated carbon filtration effectively removes chromatic impurities without generating hazardous byproducts.

Cost-Benefit Analysis

While Lawesson’s reagent delivers high yields, its cost ($120–150/g) renders it impractical for large-scale production. In contrast, ammonium thiocyanate-based methods are economically viable ($0.50/g), with CuBr recycling further lowering expenses .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxypropanethioamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenoxypropanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-methyl-2-phenoxypropanethioamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can enhance its binding affinity to specific sites, while the thioamide moiety can participate in various biochemical reactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize 2-methyl-2-phenoxypropanethioamide’s properties and applications, it is compared to four related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Associations CAS Number
This compound C₁₀H₁₃NOS 195.28 Thioamide, phenoxy, methyl Research intermediate (speculative) 35368-52-6
2-Methylpropanethioamide C₆H₁₃NS 131.24 Thioamide, branched alkyl Antiretroviral synthesis (Ritonavir) 13515-65-6
2-Methyl-2-propanethiol C₆H₁₃S 117.23 Thiol, branched alkyl Osteoporosis therapy (Raloxifene) 75-66-1
2-Methyl-2-phenylpropanoyl chloride C₁₀H₁₁ClO 182.65 Acyl chloride, phenyl, methyl Organic synthesis (acylating agent) Not provided
2-Phenylacetamide C₈H₉NO 135.16 Amide, phenyl Pharmaceutical intermediate 103-81-1

Key Structural and Functional Differences

Thioamide vs. Thiol vs. Amide: The thioamide group in this compound imparts distinct electronic and steric properties compared to the thiol (–SH) in 2-methyl-2-propanethiol or the amide (–C(=O)–NH₂) in 2-phenylacetamide. Thioamides are less nucleophilic than thiols but exhibit stronger hydrogen-bonding capacity than amides, influencing their reactivity in synthesis .

Phenoxy vs. Phenyl Substitution: The phenoxy group (–O–C₆H₅) in this compound introduces oxygen-mediated electronic effects (e.g., resonance donation), whereas phenyl substituents in 2-phenylacetamide or 2-methyl-2-phenylpropanoyl chloride lack this oxygen linkage. This difference may affect solubility and metabolic stability in drug design .

Branched vs. Linear Alkyl Chains: The branched methyl group in this compound and 2-methylpropanethioamide enhances steric hindrance compared to linear-chain analogues like 2-phenylacetamide. This could reduce enzymatic degradation in vivo, a critical factor in prodrug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-phenoxypropanethioamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, reacting 2-methyl-2-phenoxypropanoic acid derivatives with thionation agents (e.g., Lawesson’s reagent) under inert atmospheres. Optimization requires monitoring reaction time, temperature, and stoichiometry via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography enhances purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, particularly the thioamide (-C(S)NH₂) and phenoxy groups. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). Mass spectrometry (ESI-TOF) determines molecular weight. HPLC with UV detection monitors purity, while X-ray crystallography resolves stereochemistry if crystalline .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use engineering controls (fume hoods) to limit airborne exposure. Wear PPE (gloves, lab coats, goggles). Implement emergency showers/eye wash stations. Avoid ingestion/skin contact; wash hands after handling. Monitor airborne concentrations with real-time sensors. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors, and what experimental models are suitable for these studies?

  • Methodological Answer : Conduct in vitro assays (e.g., radioligand binding for receptor affinity or enzyme inhibition studies using fluorogenic substrates). Use cell lines expressing target receptors (e.g., opioid or GABA receptors) to assess functional activity. Molecular docking simulations predict binding modes, validated by mutagenesis studies .

Q. When encountering contradictory data in pharmacological studies of this compound, what methodological approaches can resolve these discrepancies?

  • Methodological Answer : Apply triangulation: cross-validate results using multiple techniques (e.g., SPR for binding kinetics vs. functional assays). Replicate experiments under standardized conditions. Analyze batch-specific impurities (via LC-MS) that may alter bioactivity. Review confounding variables (e.g., solvent effects, pH) .

Q. How do structural modifications of this compound influence its physicochemical properties and bioactivity compared to its analogs?

  • Methodological Answer : Compare analogs (e.g., replacing the phenoxy group with alkyl chains or modifying the thioamide moiety). Assess logP (via shake-flask method) for lipophilicity and solubility. Use QSAR models to correlate structural features with activity. In vivo pharmacokinetic studies (e.g., bioavailability in rodent models) evaluate metabolic stability .

Key Notes

  • Toxicity : Limited data available; assume acute toxicity and prioritize in vitro toxicity screening (e.g., HepG2 cell viability assays) before in vivo studies .
  • Ethical Compliance : Non-FDA approved; restrict use to non-human studies unless explicit ethical approval is obtained .

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